![molecular formula C19H17FN4O5S B2693039 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide CAS No. 441316-13-8](/img/structure/B2693039.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide” is a chemical compound with the molecular formula C14H16N4O5S . It has a molecular weight of 352.36600 . The compound is also known by other names, including N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)furan-2-carboxamide .
Synthesis Analysis
The compound has been synthesized and characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . After the complete consumption of the substrate, the reaction mixture was cooled down, and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety . The exact mass of the compound is 352.08400 .Chemical Reactions Analysis
The compound has shown significant anti-inflammatory effects. It inhibited zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .Physical And Chemical Properties Analysis
The compound has a density of 1.431g/cm3 . The boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.05630, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Binding Interactions and Synthesis
- Synthesis and Fluorescence Binding with Bovine Serum Albumin : A study involving the synthesis of p-hydroxycinnamic acid amides, including derivatives related to the target compound, investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research highlights the chemical's potential in understanding protein-ligand interactions and its application in drug delivery mechanisms (Meng et al., 2012).
Herbicide and Antimicrobial Activity
Herbicide Design and Molecular Docking : Research into pyrimidinylthiobenzoates, a category encompassing compounds similar to the one , delves into their design as herbicides. Through molecular docking and 3D quantitative structure-activity relationship (QSAR) models, these studies provide insight into their function as acetohydroxyacid synthase inhibitors, a critical enzyme in plant growth. This work suggests potential agricultural applications for related compounds (He et al., 2007).
Antimicrobial Studies of Sulfanilamide Derivatives : Sulfanilamide derivatives, closely related to the target compound, have been synthesized and evaluated for their antimicrobial properties. This research could indicate potential applications in developing new antimicrobial agents, although the specific compound would need further study to determine its efficacy and safety (Lahtinen et al., 2014).
Anticancer Properties
- Synthesis of Fluorinated Coumarin–Pyrimidine Hybrids : A study on the synthesis of fluorinated coumarin–pyrimidine hybrids, which are structurally related to the compound of interest, reveals their potent anticancer properties. Such compounds were evaluated for their ability to inhibit cancer cell growth, offering a foundation for the development of new anticancer medications (Hosamani et al., 2015).
Insecticide Activity
- Novel Insecticide Against Lepidopterous Pests : Flubendiamide, a compound with a unique structure that includes elements similar to the target compound, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. This research presents a novel approach to pest control, potentially offering a new mechanism of action compared to existing insecticides (Tohnishi et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide are whole blood phagocytes and isolated polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the body’s defense against bacterial infections .
Mode of Action
This compound interacts with its targets by inhibiting zymosan-induced oxidative bursts . This interaction results in a decrease in the production of reactive oxygen species, which are typically involved in the body’s immune response .
Biochemical Pathways
The compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule that plays a role in various physiological and pathological processes. The inhibition of nitric oxide production by this compound can lead to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action include the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, and the upregulation of the anti-inflammatory cytokine IL-10 . These changes suggest that the compound has an immunomodulatory effect against generalized inflammatory response .
Action Environment
The compound’s efficacy in in vitro and in vivo models suggests it may be robust to a variety of conditions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide are largely determined by its interactions with various biomolecules. The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that it may interact with enzymes and proteins involved in these processes .
Cellular Effects
This compound has been shown to have significant effects on cellular function. It inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . This compound does not show toxicity towards normal fibroblast cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 100 mg/kg, the compound significantly downregulated the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation .
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXCPNSVBAPKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

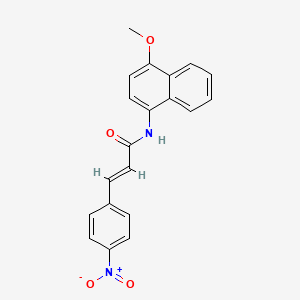
![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)
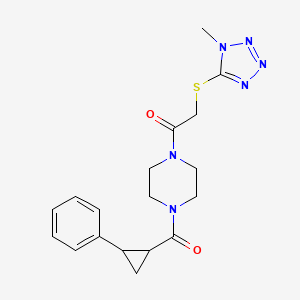
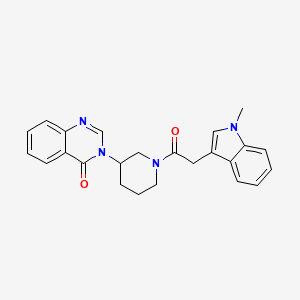
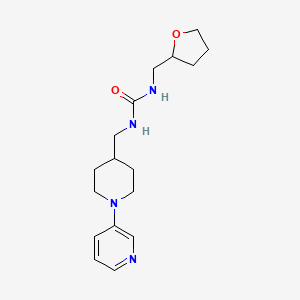
![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)
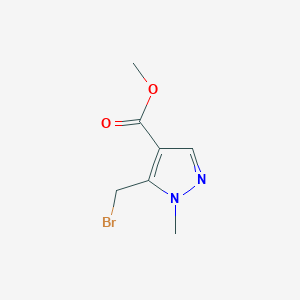
![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)
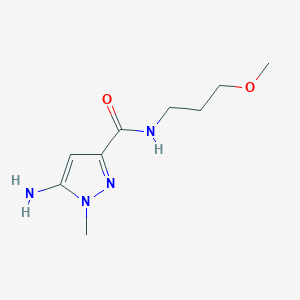
![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)